Cas no 93-15-2 (Methyl Eugenol)

Methyl Eugenol (4-Allyl-1,2-dimethoxybenzene) is a phenylpropanoid compound with the molecular formula C₁₁H₁₄O₂. It is a colorless to pale yellow liquid with a clove-like aroma, widely used as a flavoring agent and fragrance intermediate. Its key advantages include high purity (>98%), stability under standard conditions, and low volatility, making it suitable for controlled-release applications. Methyl Eugenol is also valued in entomology as a potent attractant for male Bactrocera fruit flies, aiding in pest monitoring and control. Its compatibility with organic solvents and role as a precursor in synthetic chemistry further enhance its utility in industrial and research applications. Proper handling is advised due to its potential sensitization properties.
Methyl Eugenol structure
Methyl Eugenol structure
Product Name:Methyl Eugenol
CAS No:93-15-2
MF:C11H14O2
MW:178.227663516998
MDL:MFCD00008652
CID:34690
PubChem ID:24857155
Update Time:2025-10-22

Methyl Eugenol Chemical and Physical Properties

Names and Identifiers

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • Methyl Eugenol
    • MDL: MFCD00008652
    • Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • SMILES: O(C)C1C(OC)=CC(CC=C)=CC=1
    • BRN: 1910871

Computed Properties

  • Exact Mass: 178.09900
  • Monoisotopic Mass: 178.099379685 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 18.5
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Molecular Weight: 178.23

Experimental Properties

  • Color/Form: Oil
  • Density: 1.036 g/mL at 25 °C(lit.)
  • Melting Point: −4 °C (lit.)
  • Boiling Point: 254-255 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.534(lit.)
  • Solubility: 0.5g/l
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 18.46000
  • LogP: 2.43230
  • Odor: Mild-spicy, slightly herbal odor
  • Refractive Index: Index of refraction = 1.5340 at 20 °C/D
  • Merck: 6073
  • FEMA: 2475
  • Solubility: Insoluble in water, soluble in ethanol.
  • Vapor Pressure: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)

Methyl Eugenol Security Information

  • Symbol: GHS07 GHS08
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335,H351
  • Warning Statement: P261,P281,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 22-36/37/38-40
  • Safety Instruction: S26-S36/37/39
  • RTECS:CY2450000
  • Hazardous Material Identification: Xn
  • Toxicity:LD50 orally in rats: 1560 mg/kg (Jenner)
  • Storage Condition:2-8°C
  • Risk Phrases:R22; R36/37/38; R40

Methyl Eugenol Customs Data

  • HS CODE:29093090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Methyl Eugenol Pricemore >>

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Methyl Eugenol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
Reference
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
Reference
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
Reference
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

Production Method 5

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
Reference
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
Reference
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
Reference
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

Production Method 9

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
Reference
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
Reference
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
Reference
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
Reference
Process for preparation of eugenol methyl ether
, China, , ,

Production Method 17

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
Reference
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
Reference
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
Reference
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

Production Method 20

Reaction Conditions
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
Reference
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

Production Method 21

Reaction Conditions
1.1 Solvents: Acetone ;  24 h, 60 °C
Reference
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

Production Method 22

Reaction Conditions
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
Reference
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

Production Method 23

Reaction Conditions
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 24

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
Reference
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
Reference
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-15-2)Methyl eugenol
Order Number:sfd18154
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-15-2)Methyl eugenol
Order Number:LE10361;LE1335
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:93-15-2)Methyl Eugenol
Order Number:JH109
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com

Methyl Eugenol Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Methyl Eugenol

Comprehensive Guide to Methyl Eugenol (CAS No. 93-15-2): Properties, Applications, and Industry Insights

Methyl Eugenol (CAS No. 93-15-2), also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropene derivative widely recognized for its aromatic properties. This compound is a key ingredient in fragrances, flavorings, and botanical extracts, making it a subject of interest in industries ranging from cosmetics to agriculture. Its molecular formula, C11H14O2, and distinct sweet, clove-like odor have positioned it as a versatile component in both commercial and research applications.

In recent years, the demand for Methyl Eugenol has surged due to its role in essential oil formulations and natural pest attractants. Consumers and manufacturers alike are increasingly drawn to plant-based alternatives, aligning with global trends toward sustainability and eco-friendly products. Searches for "Methyl Eugenol uses in aromatherapy" and "how to extract Methyl Eugenol from plants" reflect growing curiosity about its organic origins and applications.

The chemical structure of Methyl Eugenol features a benzene ring substituted with methoxy and allyl groups, contributing to its stability and reactivity. This unique configuration enables its use as a flavor enhancer in food products, particularly in spice blends and baked goods. Regulatory bodies such as the FDA and EFSA have evaluated its safety profile, further solidifying its status as a GRAS (Generally Recognized As Safe) substance when used within specified limits.

From an industrial perspective, Methyl Eugenol plays a critical role in pheromone-based insect traps, a topic gaining traction among agricultural researchers. Queries like "Methyl Eugenol for fruit fly control" highlight its importance in integrated pest management (IPM) systems. Its selectivity in attracting male Bactrocera species without harming beneficial pollinators has made it a preferred choice for eco-conscious farmers.

Advancements in extraction technologies, such as supercritical CO2 extraction, have improved the yield and purity of Methyl Eugenol derived from natural sources like basil, nutmeg, and clove leaves. This aligns with the "clean label" movement, where consumers prioritize minimally processed ingredients. Analytical techniques including GC-MS and HPLC are routinely employed to verify its concentration in end products, ensuring compliance with international quality standards.

In the fragrance industry, Methyl Eugenol serves as a fixative agent, prolonging the longevity of perfumes and scented candles. Its compatibility with other terpenes and esters allows perfumers to create complex olfactory profiles. Recent patents reveal innovative blends combining Methyl Eugenol with citrus or woody notes, catering to the rising demand for unisex and gender-neutral fragrances.

Research into the biochemical pathways of Methyl Eugenol synthesis in plants has uncovered potential applications in genetic engineering. Scientists are exploring ways to enhance its production in transgenic crops, addressing supply chain challenges. Such developments resonate with searches for "sustainable Methyl Eugenol production" and "biotech alternatives to synthetic aromatics."

Quality control remains paramount when working with Methyl Eugenol. Reputable suppliers provide detailed certificates of analysis (CoA) documenting parameters like refractive index (1.532–1.536 at 20°C) and specific gravity (1.032–1.049). These specifications are crucial for formulators requiring batch-to-batch consistency in their products.

As the market for botanical extracts expands, Methyl Eugenol continues to attract attention from formulators seeking multifunctional ingredients. Its dual role as a fragrance component and natural preservative (due to mild antimicrobial properties) makes it particularly valuable in personal care products. Industry forums frequently discuss optimal usage levels (typically 0.1–1%) to balance efficacy with sensory characteristics.

Looking ahead, innovations in encapsulation technologies may further broaden the applications of Methyl Eugenol, enabling controlled release in various matrices. This potential, combined with its established safety profile, suggests sustained relevance across multiple sectors. For researchers and product developers, understanding its physicochemical properties—including solubility in alcohol and oils but limited water miscibility—remains fundamental to successful formulation strategies.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-15-2)Methyl eugenol
sfd18154
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-15-2)Methyl eugenol
LE10361;LE1335
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email